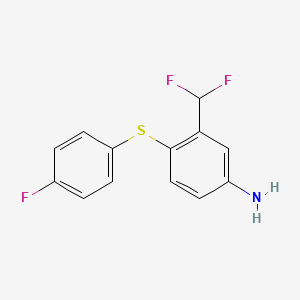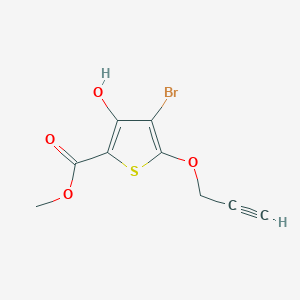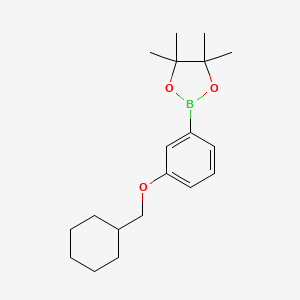
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine is an organic compound characterized by the presence of difluoromethyl and fluoro-phenylsulfanyl groups attached to a phenylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine typically involves multiple steps:
Formation of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions, often using reagents like difluoromethyl sulfone or difluoromethyl iodide under catalytic conditions.
Introduction of the Fluoro-phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluoro-phenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amines, thiols, ethers.
Scientific Research Applications
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluoro-phenylsulfanyl groups enhance the compound’s binding affinity and specificity, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Difluoromethyl-4-(4-chloro-phenylsulfanyl)-phenylamine: Similar structure but with a chloro group instead of a fluoro group.
3-Difluoromethyl-4-(4-methyl-phenylsulfanyl)-phenylamine: Contains a methyl group instead of a fluoro group.
3-Difluoromethyl-4-(4-nitro-phenylsulfanyl)-phenylamine: Features a nitro group in place of the fluoro group.
Uniqueness
3-Difluoromethyl-4-(4-fluoro-phenylsulfanyl)-phenylamine is unique due to the presence of both difluoromethyl and fluoro-phenylsulfanyl groups, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C13H10F3NS |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(4-fluorophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H10F3NS/c14-8-1-4-10(5-2-8)18-12-6-3-9(17)7-11(12)13(15)16/h1-7,13H,17H2 |
InChI Key |
AQVXXSBKIPTGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)

